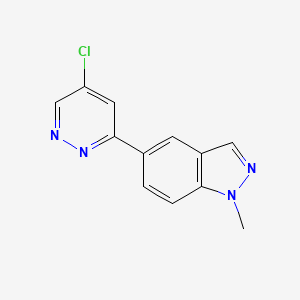








|
REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:9][N:10]1[C:18]2[C:13](=[CH:14][C:15](B(O)O)=[CH:16][CH:17]=2)[CH:12]=[N:11]1.C([O-])([O-])=O.[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:6]1[CH:7]=[C:2]([C:15]2[CH:14]=[C:13]3[C:18](=[CH:17][CH:16]=2)[N:10]([CH3:9])[N:11]=[CH:12]3)[N:3]=[N:4][CH:5]=1 |f:2.3.4,^1:31,33,52,71|
|


|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC=C(C1)Cl
|
|
Name
|
|
|
Quantity
|
260 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC2=CC(=CC=C12)B(O)O
|
|
Name
|
|
|
Quantity
|
556.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.2 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
flushed with argon three times
|
|
Type
|
ADDITION
|
|
Details
|
To this mixture was added
|
|
Type
|
CUSTOM
|
|
Details
|
degassed 1,4-dioxane (10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
degassed water (2.5 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through Celite (ethyl acetate eluent)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography on silica gel (hexanes/ethyl acetate eluent)
|
|
Type
|
CUSTOM
|
|
Details
|
provided the product
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(N=NC1)C=1C=C2C=NN(C2=CC1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |